![molecular formula C27H18ClFN4O5 B12619262 (11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule characterized by its multiple ring structures and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Chlorination, nitration, and fluorination reactions are used to introduce the chloro, nitro, and fluoro groups, respectively.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural complexity and functional groups may allow it to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is being studied as a drug candidate, its mechanism of action could involve binding to a specific enzyme or receptor, thereby modulating its activity. The pathways involved would depend on the biological context in which the compound is being studied.
類似化合物との比較
Similar Compounds
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide: This compound itself.
Other tetracyclic compounds: Compounds with similar tetracyclic structures but different functional groups.
Other carboxamides: Compounds with similar carboxamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure. This combination may confer unique chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C27H18ClFN4O5 |
|---|---|
分子量 |
532.9 g/mol |
IUPAC名 |
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C27H18ClFN4O5/c28-19-10-9-17(33(37)38)13-20(19)30-25(34)24-22-21(23-18-4-2-1-3-14(18)11-12-31(23)24)26(35)32(27(22)36)16-7-5-15(29)6-8-16/h1-13,21-24H,(H,30,34)/t21-,22+,23?,24-/m0/s1 |
InChIキー |
HYRGEAAUZBBSMI-UZLDWMDBSA-N |
異性体SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)F |
正規SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
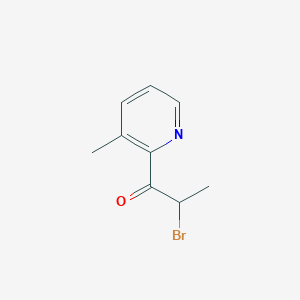
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
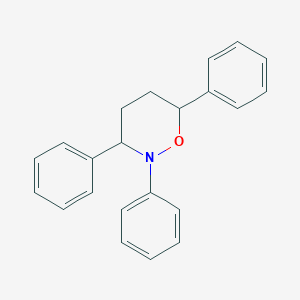

![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
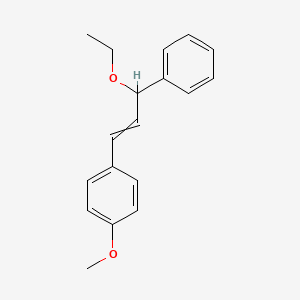
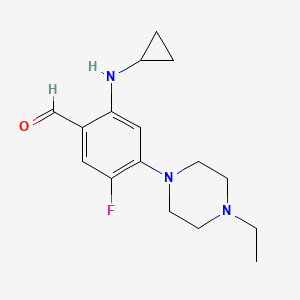
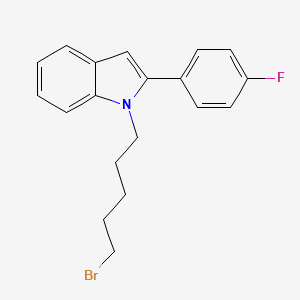

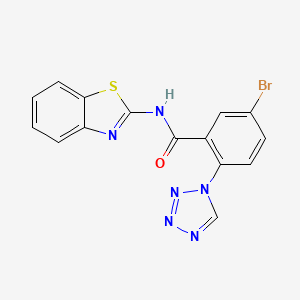
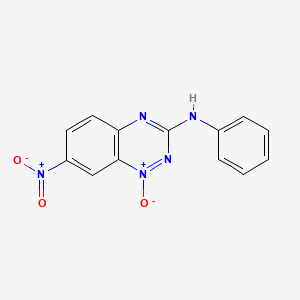

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
